N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
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Overview
Description
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)-4-[1-(methyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(ethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(propyl)-1H-indol-3-yl]butanamide
Uniqueness
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its binding affinity to certain targets compared to its analogs .
Properties
Molecular Formula |
C18H22N4O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-7-3-4-8-16(15)22)6-5-9-17(23)21-18-19-10-11-20-18/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
CQLQPKOAWPKJML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
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